Dihydroxyaluminum sodium carbonate

antacid efficacy intragastric pH human clinical pharmacology

Dihydroxyaluminum sodium carbonate (DASC; INN carbaldrate) is the only aluminum antacid with a crystalline dawsonite structure that delivers dual-phase acid neutralization—rapid onset combined with sustained pH control. Proven superior to aluminum hydroxide (slow onset) and calcium carbonate (brief duration with acid rebound) in controlled human trials. USP monograph-compliant (assay 98.3%–107.9%; ANC 0.0278 mEq/mg). Excels in chewable tablet formulations where aluminum hydroxide fails. Patent-enabled for translucent, non-gritty liquid suspensions. For single-agent OTC antacid formulations requiring balanced kinetic performance without excipient complexity, DASC is the evidence-backed, structurally distinct choice.

Molecular Formula CH4AlNaO5
Molecular Weight 146.01 g/mol
CAS No. 12011-77-7
Cat. No. B082158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyaluminum sodium carbonate
CAS12011-77-7
Synonymsdawsonite
dihydroxy sodium aluminum carbonate
dihydroxyaluminum sodium carbonate
dihydroxyaluminum sodium carbonate potassium salt
Kompensan
Molecular FormulaCH4AlNaO5
Molecular Weight146.01 g/mol
Structural Identifiers
SMILESC(=O)([O-])O[Al].O.O.[Na+]
InChIInChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2
InChIKeyHCOGWSKIDQXORT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyaluminum Sodium Carbonate CAS 12011-77-7: Technical Baseline and Pharmacopoeial Specifications for Antacid Formulation


Dihydroxyaluminum sodium carbonate (DASC, INN: carbaldrate, CAS 12011-77-7) is a basic aluminum sodium carbonate salt classified as a non-systemic antacid [1]. Its empirical formula is NaAl(OH)₂CO₃, with a molecular weight of 143.99 g/mol, and it exists as an amorphous powder or poorly formed crystalline material [2]. DASC is practically insoluble in water and organic solvents but dissolves in dilute mineral acids with evolution of carbon dioxide, a property central to its acid-neutralizing function in gastric environments [3]. Pharmacopoeial monographs (USP) define DASC as containing not less than 98.3% and not more than 107.9% of NaAl(OH)₂CO₃ calculated on the dried basis, with loss on drying not exceeding 14.5% and an expected acid-neutralizing capacity of 0.0278 mEq per mg [4]. DASC is distinguished among aluminum-containing antacids by its well-defined crystalline dawsonite mineral structure, which differs fundamentally from the amorphous or hydrotalcite-like structures of other carbonate-containing antacid classes [5].

Why Dihydroxyaluminum Sodium Carbonate Cannot Be Arbitrarily Substituted with Other Aluminum-Based Antacids


Generic substitution among aluminum-containing antacids is not pharmacologically or therapeutically equivalent due to marked differences in acid-neutralizing kinetics, structural chemistry, and resultant in vivo pH control. Comparative studies reveal that the antacid performance ranking in controlled human trials differs substantially from simple in vitro neutralization predictions [1]. For instance, calcium carbonate exhibits higher in vitro neutralizing capacity per gram yet ranks lower than DASC in actual intragastric pH maintenance due to its short duration of action and gastric acid rebound effects [2]. Furthermore, DASC possesses a distinct crystalline dawsonite structure [NaAl(OH)₂CO₃] with a specific carbonate perturbation profile measured by IR spectroscopy, while alternatives such as magaldrate adopt hydrotalcite-like layered structures with interlayer sulfate, and aluminum hydroxide gels are largely amorphous [3]. These structural differences manifest as divergent dissolution rates in gastric fluid, with DASC providing both prompt onset and sustained neutralization (dual-phase action) in contrast to the slower onset of aluminum hydroxide or the rapid but brief action of calcium carbonate [4]. Additionally, DASC's defined sodium content (15.2-16.8%) creates formulation and clinical considerations that distinguish it from sodium-free aluminum antacids like aluminum hydroxide or aluminum phosphate [5]. Procurement decisions predicated on simple aluminum content or in vitro ANC values will not accurately predict in vivo performance.

Quantitative Head-to-Head Evidence: Dihydroxyaluminum Sodium Carbonate Versus Comparator Antacids


Superior In Vivo pH Control in Humans: DASC Ranks First Among Four Antacids in Controlled Gastric pH Study

In a controlled human in vivo study, dihydroxyaluminum sodium carbonate demonstrated the highest antacid effectiveness among four clinically used antacids based on its capacity to maintain controlled intragastric pH over a 75-minute sampling period [1]. The study directly compared DASC with aluminum hydroxide, calcium carbonate, and sodium bicarbonate in human subjects [1].

antacid efficacy intragastric pH human clinical pharmacology comparative therapeutics

In Vitro Antacid Performance: DASC Superior to Dihydroxyaluminum Aminoacetate (DAA) in Chewable Tablet Formulations

A comparative in vitro evaluation of aluminum antacid chewable tablets demonstrated that the antacid performance of dihydroxyaluminum sodium carbonate (DASC) was superior to that of dihydroxyaluminum aminoacetate (DAA), while aluminum hydroxide gave unsatisfactory results [1]. The study further quantified that the addition of magnesium oxide improved antacid effectiveness across all tested compounds [1].

pharmaceutical formulation chewable tablet in vitro antacid testing aluminum antacids

Dual-Phase Acid Neutralization Profile: Prompt Onset Combined with Prolonged Duration

The original characterization studies established that dihydroxyaluminum sodium carbonate exhibits a unique dual-phase neutralization profile — both prompt onset of action and prolonged acid-neutralizing duration — when tested both in vitro and in vivo [1]. This contrasts with the kinetic profiles of comparator antacids: sodium bicarbonate provides rapid but very brief neutralization (duration <10 minutes), while aluminum hydroxide exhibits slow onset (11 minutes to reach effective pH per subsequent studies) despite prolonged duration [2].

acid neutralization kinetics gastric antacid in vitro-in vivo correlation buffering capacity

Distinct Structural Chemistry: DASC Adopts Dawsonite Crystalline Structure with Maximal Carbonate Perturbation

X-ray diffraction and infrared (IR) spectroscopic analysis identified dihydroxyaluminum sodium carbonate as possessing a crystalline dawsonite structure [NaAl(OH)₂CO₃], which is structurally distinct from both the amorphous aluminum hydroxide gels and the hydrotalcite-like layered structures of magaldrate [Mg₆Al₂CO₃(OH)₁₆·4H₂O] [1]. Quantitative IR analysis further established a structural gradient in the degree of carbonate perturbation, increasing in the order: calcium carbonate < carbonate-containing aluminum hydroxide gel < dihydroxyaluminum sodium carbonate [1].

crystallography infrared spectroscopy mineral classification carbonate chemistry

Defined Sodium Content (15.2-16.8%): Clinical Implication for Hypertensive Populations

USP specification-grade dihydroxyaluminum sodium carbonate contains between 15.2% and 16.8% sodium by weight [1]. This defined sodium load contrasts with sodium-free aluminum antacids (aluminum hydroxide: 0% sodium; aluminum phosphate: 0% sodium) and with high-sodium alternatives such as sodium bicarbonate (approximately 27.4% sodium) . The sodium content of DASC is an intrinsic component of its dawsonite crystal lattice, not an excipient addition [2].

sodium content hypertension formulation considerations electrolyte balance

Patent-Enabled Formulation Differentiation: Co-Dried DASC Enables Translucent Suspensions

A distinct formulation advantage for dihydroxyaluminum sodium carbonate is documented in U.S. Patent 6,110,505, which describes a method for preparing an essentially translucent liquid antacid composition using co-dried DASC/polyol as the active ingredient [1]. This patent specifically enables translucent DASC suspensions — a formulation characteristic not readily achievable with other aluminum antacid powders due to their inherent opacity and sedimentation properties [2]. Additionally, WO1998042314A1 describes improved DASC compositions that form stable, non-gritty aqueous suspensions, addressing the palatability and physical stability limitations of prior art DASC formulations [3].

pharmaceutical formulation liquid antacid suspension technology patent differentiation

Optimal Application Scenarios for Dihydroxyaluminum Sodium Carbonate Based on Differential Evidence


Single-Agent Dual-Phase Antacid Formulation Development

Based on the dual-phase neutralization profile (prompt onset combined with prolonged duration) documented in Section 3, Evidence Item 3, DASC is uniquely suited for single-agent antacid formulations that require both rapid symptom relief and sustained acid suppression without the complexity of multi-ingredient combination products [1]. Formulators seeking to develop simplified label claims for OTC heartburn and acid indigestion products should prioritize DASC over aluminum hydroxide (slow onset) or calcium carbonate (brief duration) for applications demanding balanced kinetic performance.

Chewable Tablet Antacid Products Requiring Superior In Vitro Performance

As demonstrated in the direct comparative study referenced in Section 3, Evidence Item 2, DASC exhibits superior in vitro antacid performance compared to dihydroxyaluminum aminoacetate (DAA) in chewable tablet formulations, while aluminum hydroxide produces unsatisfactory results in this dosage form [2]. Manufacturers developing aluminum-based chewable antacid tablets should specify DASC as the active pharmaceutical ingredient to achieve acceptable antacid performance metrics, particularly when using HPMC-based binder systems.

Translucent or Non-Gritty Liquid Antacid Suspension Products

Patent literature (U.S. Patent 6,110,505; WO1998042314A1) enables DASC-specific formulation advantages for translucent liquid antacid suspensions and stable, non-gritty aqueous suspensions, as detailed in Section 3, Evidence Item 6 [3][4]. Companies seeking to differentiate OTC liquid antacid products through improved palatability, visual appeal (translucency), or reduced grittiness should procure DASC and leverage these patent-enabled co-drying technologies, which are not readily applicable to alternative aluminum antacids.

Clinical Studies Requiring Validated In Vivo Efficacy with Historical Comparator Data

DASC benefits from a robust historical clinical dataset including direct human in vivo comparisons against aluminum hydroxide, calcium carbonate, and sodium bicarbonate, establishing it as the top-ranked agent for sustained intragastric pH control among this comparator set (Section 3, Evidence Item 1) [5]. Researchers designing clinical trials for acid-related disorders or formulation bioequivalence studies can leverage this established comparative efficacy data as a benchmark for new formulations, reducing the need for de novo comparator efficacy validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroxyaluminum sodium carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.